molecular formula C24H27N5O5 B2545828 2-(3,4-Dimethoxyphenyl)-7-(4-ethoxy-3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 538319-55-0

2-(3,4-Dimethoxyphenyl)-7-(4-ethoxy-3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2545828
CAS No.: 538319-55-0
M. Wt: 465.51
InChI Key: USZINSRFBPQTCL-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-7-(4-ethoxy-3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolo-pyrimidine derivative characterized by a polycyclic core structure with methoxy, ethoxy, and carboxamide functional groups. Its molecular framework comprises a [1,2,4]triazolo[1,5-a]pyrimidine ring system substituted at positions 2 and 7 with 3,4-dimethoxyphenyl and 4-ethoxy-3-methoxyphenyl groups, respectively, and a carboxamide group at position 4. The compound’s synthesis likely involves a multi-component reaction pathway similar to those described for related analogs, utilizing aldehydes, acetoacetamide derivatives, and triazole precursors under catalytic conditions .

The presence of multiple methoxy and ethoxy groups enhances the molecule’s lipophilicity, which may influence its pharmacokinetic properties, such as membrane permeability and metabolic stability.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-7-(4-ethoxy-3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O5/c1-6-34-17-10-7-14(11-19(17)33-5)21-20(22(25)30)13(2)26-24-27-23(28-29(21)24)15-8-9-16(31-3)18(12-15)32-4/h7-12,21H,6H2,1-5H3,(H2,25,30)(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USZINSRFBPQTCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C(=C(NC3=NC(=NN23)C4=CC(=C(C=C4)OC)OC)C)C(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3,4-Dimethoxyphenyl)-7-(4-ethoxy-3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazolopyrimidine class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, analgesic, and anticancer properties, as well as its mechanism of action and structure-activity relationship (SAR) studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a triazolo-pyrimidine core with various substituents that influence its biological activity. The presence of methoxy and ethoxy groups enhances its solubility and potentially modifies its interaction with biological targets.

Molecular Formula

  • C : 22
  • H : 25
  • N : 3
  • O : 4

Anti-inflammatory Activity

Research indicates that derivatives of the triazolopyrimidine class exhibit significant anti-inflammatory effects. For instance, in vitro assays demonstrated that compounds similar to the target compound inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway.

Inhibition of COX Enzymes

A study reported IC50 values for various derivatives against COX-1 and COX-2 enzymes:

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
Compound A19.45 ± 0.0742.1 ± 0.30
Compound B26.04 ± 0.3631.4 ± 0.12
Compound C28.39 ± 0.0323.8 ± 0.20

These results suggest that the target compound may also possess similar inhibitory properties, making it a candidate for further development as an anti-inflammatory agent .

Analgesic Activity

In vivo studies using carrageenan-induced paw edema models have shown that triazolopyrimidine derivatives can reduce pain significantly compared to control groups. The effective doses (ED50) were comparable to established analgesics like indomethacin:

CompoundED50 (μM)
Compound D9.17
Compound E8.23

This highlights the potential of the target compound in pain management .

Anticancer Activity

Recent studies have indicated that compounds within this class can induce apoptosis in various cancer cell lines through mechanisms such as ROS generation and cell cycle arrest. For example, one study showed that treatment with similar compounds led to significant apoptosis in HeLa cells.

The proposed mechanisms include:

  • Induction of Apoptosis : Triggering programmed cell death in cancer cells.
  • Cell Cycle Arrest : Compounds have been shown to halt the cell cycle at different phases, particularly G1 and G2/M phases.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Modifications to the methoxy and ethoxy groups have been shown to enhance potency against specific targets such as COX enzymes and cancer cells.

Case Studies

Several case studies have illustrated the efficacy of triazolopyrimidine derivatives:

  • Study on Inflammatory Models : A study involving cotton pellet-induced granuloma models demonstrated significant anti-inflammatory effects with certain derivatives showing ED50 values lower than traditional NSAIDs.
  • Anticancer Efficacy : Research on various cancer cell lines revealed that structural modifications led to enhanced apoptotic effects, suggesting a strong correlation between chemical structure and biological efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Triazolo-pyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally related compounds:

Compound Position 2 Substituent Position 7 Substituent Carboxamide Substituent Key Properties References
Target Compound 3,4-Dimethoxyphenyl 4-Ethoxy-3-methoxyphenyl -NH2 (carboxamide) High lipophilicity due to ethoxy/methoxy groups; potential for hydrogen bonding.
5a () - 3,4,5-Trimethoxyphenyl N-(p-tolyl) Moderate yield (43–66%); melting point 249.7–320.8°C; antibacterial activity.
Compound 1 () Benzylthio 4-Isopropylphenyl -NH2 (carboxamide) Antibacterial activity against Enterococcus faecium; lower polarity due to isopropyl group.
2h () Thioether with dioxolane 3-Methoxyphenyl N-(4-methoxyphenyl) mTOR inhibition; melting point 251.9–253.1°C; moderate solubility.
Compound 12 () 3-Hydroxypropyl 4-Ethoxy-3-methoxyphenyl -NH2 (carboxamide) Enhanced solubility due to hydroxyl group; similar core structure.

Key Observations:

The 4-ethoxy-3-methoxyphenyl group at position 7 provides a unique electronic profile due to the ethoxy group’s larger size and flexibility, which may improve metabolic stability relative to trimethoxyphenyl groups (as in 5a) .

Carboxamide vs. Ester Derivatives :

  • Carboxamide-containing derivatives (e.g., target compound, 5a) generally exhibit stronger hydrogen-bonding capabilities compared to ester analogs (e.g., ), which may translate to higher target affinity .

Synthetic Yields and Conditions :

  • Derivatives with electron-rich aromatic substituents (e.g., 3,4,5-trimethoxyphenyl in 5a) often require longer reaction times or higher temperatures, resulting in moderate yields (43–66%) .
  • The target compound’s synthesis may face challenges due to the steric hindrance of the 4-ethoxy group, though optimized catalytic systems (e.g., piperidine-based additives) could improve efficiency .

Q & A

Q. How to establish structure-activity relationships (SAR) for substituent optimization?

  • Methodological Answer :
  • Analog Synthesis : Systematically vary substituents (e.g., methoxy vs. ethoxy groups) on phenyl rings.
  • 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate electronic/steric parameters with bioactivity .

Q. What cross-disciplinary approaches enhance reaction discovery?

  • Methodological Answer :
  • Reaction Informatics : Apply machine learning to mine reaction databases (e.g., Reaxys) for analogous transformations.
  • High-Throughput Screening : Automate parallel synthesis in microtiter plates with robotic liquid handlers .

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